REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH:8]1[C:17](O)=O.[OH-].[Na+].[N-:22]=[N+]=[N-].[Na+]>C1COCC1.CN(C=O)C.O>[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH:8]1[CH2:17][NH2:22] |f:0.1.2.3.4.5,7.8,9.10|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O1C(CCC2=C1C=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
This alcohol intermediate was stirred in SOCl2 for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the vigorous reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
To the hot mixture were added sequentially
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The THF filtrate was concentrated in vacuo, and Kugelrohr
|
Type
|
DISTILLATION
|
Details
|
distilled to a clear oil (13.85 g, 100%)
|
Type
|
CUSTOM
|
Details
|
The excess SOCl2 was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled to a clear oil (8.65 g, 56.2%)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 three times
|
Type
|
CONCENTRATION
|
Details
|
The CH2Cl2 extracts were concentrated in vacuo
|
Type
|
WAIT
|
Details
|
The residue was hydrogenated at 60 psi over 10% Pd/C (1 g) in ethanol and 37% HCl (10 ml) for 3 hr
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
H2O (20 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ethyl acetate (50 ml portions)
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled to a dear oil (6.35 g, 82.2%)
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
O1C(CCC2=C1C=CC=C2)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH:8]1[C:17](O)=O.[OH-].[Na+].[N-:22]=[N+]=[N-].[Na+]>C1COCC1.CN(C=O)C.O>[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH:8]1[CH2:17][NH2:22] |f:0.1.2.3.4.5,7.8,9.10|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O1C(CCC2=C1C=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
This alcohol intermediate was stirred in SOCl2 for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the vigorous reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
To the hot mixture were added sequentially
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The THF filtrate was concentrated in vacuo, and Kugelrohr
|
Type
|
DISTILLATION
|
Details
|
distilled to a clear oil (13.85 g, 100%)
|
Type
|
CUSTOM
|
Details
|
The excess SOCl2 was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled to a clear oil (8.65 g, 56.2%)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 three times
|
Type
|
CONCENTRATION
|
Details
|
The CH2Cl2 extracts were concentrated in vacuo
|
Type
|
WAIT
|
Details
|
The residue was hydrogenated at 60 psi over 10% Pd/C (1 g) in ethanol and 37% HCl (10 ml) for 3 hr
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
H2O (20 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ethyl acetate (50 ml portions)
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled to a dear oil (6.35 g, 82.2%)
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
O1C(CCC2=C1C=CC=C2)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |